molecular formula C23H24N6O2S B6532332 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethylbenzene-1-sulfonamide CAS No. 1019099-14-9

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethylbenzene-1-sulfonamide

Cat. No. B6532332
CAS RN: 1019099-14-9
M. Wt: 448.5 g/mol
InChI Key: ZUWBKISRXZHYTI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, an amine group, a phenyl group, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical and biological activities .


Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of the pyrazole and pyridazine rings, followed by the introduction of the amine, phenyl, and sulfonamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridazine rings, which are nitrogen-containing heterocyclic rings. The amine group would be expected to participate in hydrogen bonding, and the phenyl and sulfonamide groups could contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridazine rings, as well as the amine, phenyl, and sulfonamide groups. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyridazine rings could contribute to its aromaticity, while the amine, phenyl, and sulfonamide groups could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

The derivatives of 1,3-diazole (the core structure of F2321-0187) have demonstrated potent antibacterial and antimycobacterial effects. Researchers have synthesized related compounds and evaluated their activity against bacterial strains, including Mycobacterium tuberculosis. Notably, certain derivatives exhibited promising anti-tubercular potential .

Antiviral Applications

While not directly studied for F2321-0187, related imidazole compounds have shown antiviral activity. For instance, some derivatives inhibit hepatitis C virus (HCV) replication . Investigating F2321-0187’s potential in viral infections could be worthwhile.

Other Activities

Imidazole-containing compounds have diverse effects, including anti-allergic, antipyretic, antihelmintic, and antifungal properties. While direct evidence for F2321-0187 in these areas is scarce, its structural features hint at broader biological activities.

Mechanism of Action

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-4-18-5-11-21(12-6-18)32(30,31)28-20-9-7-19(8-10-20)24-22-13-14-23(26-25-22)29-17(3)15-16(2)27-29/h5-15,28H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWBKISRXZHYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethylbenzenesulfonamide

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